N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-20-16(21)8-11-6-12(3-4-13(11)19-20)18-17(22)10-2-5-14-15(7-10)24-9-23-14/h2,5,7-8,12H,3-4,6,9H2,1H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYCUHLTTXFXKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that indole derivatives can possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound might interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound affects multiple pathways, leading to diverse downstream effects.
Result of Action
Given the diverse biological activities associated with indole derivatives, it is likely that this compound induces a wide range of molecular and cellular effects.
Biological Activity
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a hexahydrocinnoline moiety linked to a benzo[d][1,3]dioxole core. The structural formula can be represented as follows:
This molecular configuration is crucial for its biological activity as it influences the compound's interaction with biological targets.
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins.
- Antimicrobial Properties : The compound displays significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
- Anti-inflammatory Effects : Studies have reported that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests its potential use in treating inflammatory diseases.
Anticancer Studies
A series of experiments conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound has an IC50 value in the low micromolar range (approximately 5 µM), indicating potent anticancer activity. The mechanism was primarily attributed to cell cycle arrest at the G2/M phase followed by apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5 | Apoptosis induction |
| MCF-7 | 4.5 | G2/M phase arrest |
Antimicrobial Studies
In antimicrobial assays, the compound was tested against various bacterial strains. It exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 8 |
Anti-inflammatory Studies
In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant reduction of inflammatory markers compared to the control group.
Comparison with Similar Compounds
Metabolic and Toxicological Profiles
- In contrast, radioiodinated derivatives like [131I]I-BA52 showed selective uptake in melanoma lesions but required careful dosimetry due to radiotoxicity .
Structural Insights
- Crystallography: MDC and ADC adopted monoclinic crystal systems (Z = 2 and 4, respectively), with hydrogen-bonding networks stabilizing their amide groups . The target compound’s hexahydrocinnolin ring may introduce conformational rigidity, influencing bioavailability.
- Spectroscopic Data : MDC’s NMR showed characteristic amide −NH− at 9.00 ppm and methoxy singlet at 3.74 ppm, while FT-IR confirmed carbonyl stretches at 1661 cm⁻¹ . Similar analyses for the target compound would clarify its electronic environment.
Q & A
Q. What in vivo models are optimal for evaluating this compound’s pharmacokinetics and efficacy?
- Rodent models : Administer via oral gavage (10 mg/kg) and collect plasma samples at 0, 1, 3, 6, 12, 24 h for LC-MS/MS analysis. Calculate AUC, Cmax, and t1/2 .
- Disease models : Use xenograft mice (e.g., HT-29 colon cancer) to assess tumor growth inhibition and correlate with target engagement biomarkers (e.g., phospho-kinase levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
